
2-(tert-Butyl)-5-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-5-methoxypyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-5-methoxypyrimidine typically involves the reaction of appropriate pyrimidine precursors with tert-butyl and methoxy substituents. One common method includes the alkylation of 5-methoxypyrimidine with tert-butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(tert-Butyl)-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically used.
Major Products Formed:
- Oxidation of the methoxy group can yield 2-(tert-Butyl)-5-formylpyrimidine or 2-(tert-Butyl)-5-carboxypyrimidine.
- Reduction can produce 2-(tert-Butyl)-5-methoxydihydropyrimidine.
- Substitution reactions can lead to various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(tert-Butyl)-5-methoxypyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-5-methoxypyrimidine involves its interaction with specific molecular targets. The tert-butyl and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 2-(tert-Butyl)-5-hydroxypyrimidine
- 2-(tert-Butyl)-5-chloropyrimidine
- 2-(tert-Butyl)-5-aminopyrimidine
Comparison: 2-(tert-Butyl)-5-methoxypyrimidine is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to its hydroxyl, chloro, or amino counterparts. The methoxy group also provides different electronic properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
85929-95-9 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-tert-butyl-5-methoxypyrimidine |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-10-5-7(12-4)6-11-8/h5-6H,1-4H3 |
Clé InChI |
KSIDCDCPUOMBQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(C=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate](/img/structure/B13091420.png)
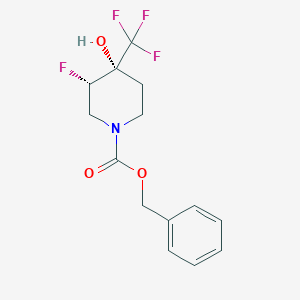
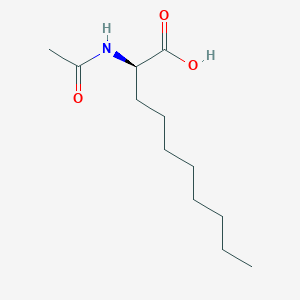
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
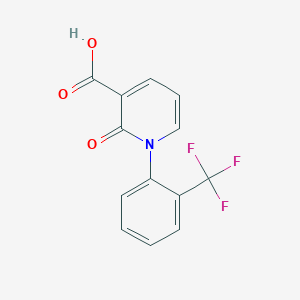
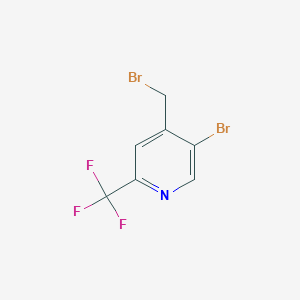
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
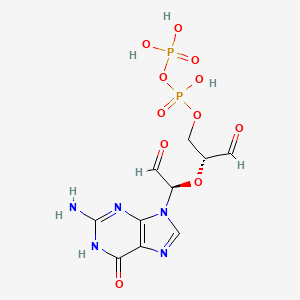
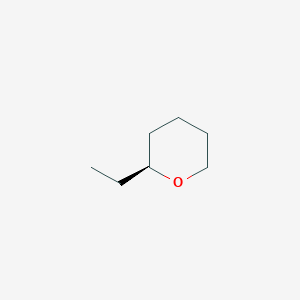
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)


![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
